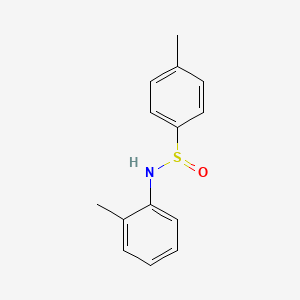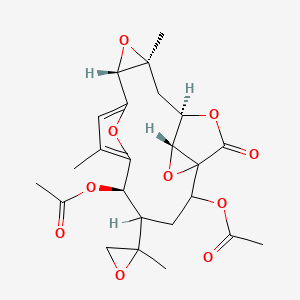
Pentanoic acid, 2-methyl-3-oxo-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is an organic compound characterized by its ester functional group.
Preparation Methods
Synthetic Routes: The synthesis of phenylmethyl valerate involves the esterification of pentanoic acid (valeric acid) with benzyl alcohol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The balanced chemical equation for this reaction is:
Valeric acid+Benzyl alcohol→Phenylmethyl valerate+Water
Industrial Production: Phenylmethyl valerate is not commonly produced on an industrial scale. it can be synthesized in laboratories for specific applications.
Chemical Reactions Analysis
Reactivity: Phenylmethyl valerate can undergo various chemical reactions:
- Ester Hydrolysis : Under acidic or basic conditions, it can hydrolyze back to valeric acid and benzyl alcohol.
- Oxidation : Oxidizing agents can convert the compound into corresponding carboxylic acids.
- Reduction : Reduction with hydrogen and a suitable catalyst can yield the corresponding alcohol.
- Esterification : Sulfuric acid or p-toluenesulfonic acid as catalysts.
- Hydrolysis : Acidic or basic conditions.
- Oxidation : Oxidizing agents like potassium permanganate (KMnO4).
- Reduction : Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon).
Major Products: The major products depend on the specific reaction conditions. Hydrolysis yields valeric acid and benzyl alcohol, while oxidation produces the corresponding carboxylic acid.
Scientific Research Applications
Phenylmethyl valerate finds limited applications due to its synthetic nature. it may be used as a reference compound in analytical chemistry or as a starting material for further derivatization.
Mechanism of Action
The compound’s mechanism of action is not extensively studied. It likely exerts minimal biological effects due to its synthetic origin.
Comparison with Similar Compounds
Phenylmethyl valerate is structurally related to other esters and valeric acid derivatives. Similar compounds include:
- Pentanoic acid, 3-oxo-, methyl ester (CAS Registry Number: 30414-53-0) , which shares the valeric acid backbone but lacks the phenylmethyl group.
Properties
CAS No. |
162662-03-5 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
benzyl 2-methyl-3-oxopentanoate |
InChI |
InChI=1S/C13H16O3/c1-3-12(14)10(2)13(15)16-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
InChI Key |
NZYHGHUWOHDUSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,2-Dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14280576.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14280583.png)
![({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid](/img/structure/B14280586.png)


![2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol](/img/structure/B14280604.png)

![3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14280614.png)
![2-Thiophen-2-yl-5-[5-[2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethyl]thiophen-2-yl]thiophene](/img/structure/B14280634.png)



![methyl (1R,3S)-3-[(Z)-2-(4-fluorophenyl)oct-1-en-3-ynyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14280653.png)
![2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14280663.png)
